![molecular formula C7H6FN3 B1445135 4-Fluoro-1H-benzo[d]imidazol-2-amine CAS No. 1249526-67-7](/img/structure/B1445135.png)
4-Fluoro-1H-benzo[d]imidazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoro-1H-benzo[d]imidazol-2-amine involves several steps. One common approach is to react an acid chloride of benzoic acid with potassium thiocyanate (KSCN) and subsequently add 4-(1H-benzo[d]imidazol-2-yl)benzenamine in a one-pot three-step procedure .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-1H-benzo[d]imidazol-2-amine consists of a five-membered ring containing fluorine and nitrogen atoms. Spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction, confirm its structure .
Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of 4-Fluoro-1H-benzo[d]imidazol-2-amine, has a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Substituted Imidazoles
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Detection of Iron
A benzimidazole-based ‘turn-on’ fluorescent probe for the highly sensitive detection of Fe3+/2+ has been developed . The probe was successfully applied to monitor Fe3+/2+ in wine .
Inhibition of PqsR in Pseudomonas
Benzimidazole based PqsR inhibitors have been designed, synthesized, and evaluated as adjuvant therapy for Pseudomonas . Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
properties
IUPAC Name |
4-fluoro-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBBYGDROFRJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734445 | |
Record name | 4-Fluoro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1249526-67-7 | |
Record name | 4-Fluoro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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